molecular formula C14H15N3O3S B2797111 6-(2-methoxy-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1704515-48-9

6-(2-methoxy-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2797111
CAS No.: 1704515-48-9
M. Wt: 305.35
InChI Key: DMKFRUYYQOFPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methoxy-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound featuring a pyrrolo[3,4-d]pyrimidine core with a sulfonyl group attached to a methoxy-methylphenyl ring

Preparation Methods

The synthesis of 6-(2-methoxy-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and cyclic ketones.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Methoxy-Methylphenyl Ring: This step often involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the methoxy-methylphenyl ring to the core structure.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

6-(2-methoxy-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

6-(2-methoxy-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may exhibit biological activity against various targets.

    Materials Science: Its structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular pathways and molecular interactions.

Comparison with Similar Compounds

Similar compounds to 6-(2-methoxy-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine include other sulfonylated pyrimidines and pyrrolo[3,4-d]pyrimidines. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example:

Properties

IUPAC Name

6-(2-methoxy-5-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-10-3-4-13(20-2)14(5-10)21(18,19)17-7-11-6-15-9-16-12(11)8-17/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKFRUYYQOFPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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